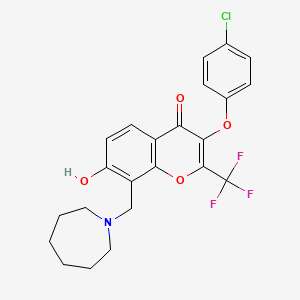
3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid is a brominated derivative of isoindoline-1,3-dione This compound is characterized by the presence of four bromine atoms and a propanoic acid group attached to the isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid typically involves the bromination of isoindoline-1,3-dione derivatives. One common method includes the reaction of isoindoline-1,3-dione with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, resulting in the formation of the tetrabromo derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated carboxylic acids, while reduction can produce debrominated isoindoline derivatives.
Scientific Research Applications
3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s brominated structure makes it a potential candidate for studying halogenated biomolecules and their interactions.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the development of advanced materials, including flame retardants and photochromic materials.
Mechanism of Action
The mechanism of action of 3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with molecular targets through its brominated and carboxylic acid functional groups. These interactions can lead to the modulation of biological pathways, making it a subject of interest in medicinal chemistry. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine atoms.
3-(4,5,6,7-Tetrafluoro-1,3-dioxoisoindolin-2-yl)propanoic acid: A fluorinated analog that exhibits distinct electronic properties and reactivity patterns.
Uniqueness
3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid is unique due to its high bromine content, which imparts specific reactivity and potential applications in various fields. Its brominated structure also makes it a valuable compound for studying halogenated organic molecules and their interactions.
Properties
IUPAC Name |
3-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Br4NO4/c12-6-4-5(7(13)9(15)8(6)14)11(20)16(10(4)19)2-1-3(17)18/h1-2H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWERPELSLCZVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Br4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(4-Methoxyanilino)-1-oxopropan-2-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751031.png)




![2-[[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7751064.png)

![Potassium;2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]phenyl]-2-oxoacetate](/img/structure/B7751078.png)
![4-[(E)-(4-butoxyphenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B7751086.png)




![2-[[2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid](/img/structure/B7751129.png)
